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Compound of Interest

Compound Name: 2-Acetylbutyrolactone

Cat. No.: B121156

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Acetylbutyrolactone (CAS No. 517-23-7), a key intermediate in the synthesis of various
pharmaceuticals and a versatile building block in organic chemistry. This document is intended
for researchers, scientists, and professionals in drug development, offering a centralized
resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data.

Introduction

2-Acetylbutyrolactone, with the chemical formula CeHsOs3, is a derivative of y-butyrolactone.
Its structure, featuring both a lactone ring and an acetyl group, provides a unique platform for a
variety of chemical transformations. Accurate and detailed spectroscopic data are crucial for its
identification, characterization, and quality control in synthetic applications. This guide presents
a compilation of its tH NMR, 3C NMR, IR, and MS data in a structured format, alongside
detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2-Acetylbutyrolactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The *H
and 3C NMR data for 2-Acetylbutyrolactone are presented below.

Table 1: *H NMR Spectroscopic Data for 2-Acetylbutyrolactone

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~2.3 m 2H -CH2- (C4)
2.29 s 3H -C(O)CHs
3.65 t, J=9.0 Hz 1H -CH- (C3)
~4.2 m 2H -O-CHa- (C5)

Note: Data acquired in CDClIs at 400 MHz. Chemical shifts are referenced to tetramethylsilane
(TMS). The spectrum shows the presence of both enol and keto tautomers.

Table 2: 13C NMR Spectroscopic Data for 2-Acetylbutyrolactone

Chemical Shift (8) ppm Assighment
29.3 -C(O)CHs

30.5 -CH2- (C4)

54.4 -CH- (C3)

65.8 -O-CHa- (C5)
174.4 Lactone C=0 (C2)
201.8 Ketone C=0

Note: Data acquired in CDCls. Chemical shifts are referenced to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
characteristic IR absorption bands for 2-Acetylbutyrolactone are detailed below.
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Table 3: IR Spectroscopic Data for 2-Acetylbutyrolactone

Wavenumber (cm~?) Intensity Assignment

2920 Weak C-H stretch (CH2)
1765 Strong C=0 stretch (lactone)
1720 Strong C=0 stretch (ketone)
1423 Medium CH: scissoring

1360 Medium CHz2 wagging

1217 Medium CHz twisting

1180 Strong C-O stretch

785 Medium CHz rocking

Note: The presence of two distinct carbonyl peaks confirms the lactone and ketone

functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The key mass spectral data for 2-Acetylbutyrolactone are as follows.

Table 4: Mass Spectrometry Data for 2-Acetylbutyrolactone

mlz Relative Intensity (%) Assignment

128 2.6 [M]* (Molecular lon)
86 48.5 [M - C2H20]*

43 100 [CH3CO]J* (Base Peak)
41 26.9 [CsHs]*

Note: Data obtained via electron ionization (El) at 70 eV.
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Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented in this guide.

NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of 2-Acetylbutyrolactone was dissolved in 0.5-
0.7 mL of deuterated chloroform (CDCIls) containing tetramethylsilane (TMS) as an internal
standard (0.03% v/v). The solution was transferred to a 5 mm NMR tube.

1H NMR Acquisition:

e Pulse Program: Standard single-pulse sequence.
e Number of Scans: 16

e Acquisition Time: ~3 seconds

o Relaxation Delay: 2 seconds

e Spectral Width: 16 ppm

e Temperature: 298 K

13C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024

Acquisition Time: ~1 second

Relaxation Delay: 2 seconds

Spectral Width: 240 ppm
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e Temperature: 298 K

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-
corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for *H and the CDClIs
solvent peak at 77.16 ppm for 13C.

FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond
attenuated total reflectance (ATR) accessory.

Sample Preparation: A small drop of neat 2-Acetylbutyrolactone was placed directly onto the
ATR crystal.

Data Acquisition:

e Spectral Range: 4000-400 cm~1
e Resolution: 4 cm~1

e Number of Scans: 32

o Background: A background spectrum of the clean, empty ATR crystal was recorded prior to
sample analysis.

Data Processing: The sample spectrum was baseline-corrected and the peak positions were
identified.

Mass Spectrometry

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an
electron ionization (EI) source.

Sample Preparation: A dilute solution of 2-Acetylbutyrolactone was prepared in
dichloromethane (1 mg/mL).

GC Conditions:
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e Injection Volume: 1 pL
e Injector Temperature: 250 °C
o Carrier Gas: Helium

e Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 pum film
thickness).

o Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate
of 10 °C/min.

MS Conditions:

« lonization Mode: Electron lonization (EI)

lonization Energy: 70 eV

Mass Range: 40-400 amu

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Data Processing: The mass spectrum corresponding to the chromatographic peak of 2-
Acetylbutyrolactone was extracted and analyzed.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Acetylbutyrolactone.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Chemical Compound
(2-Acetylbutyrolactone)

NM IR MS
Dissolve in Neat Liquid Dilute in
Deuterated Solvent (for A‘IgR) Volatile Solvent
(e.g., CDCI3) (e.g., CH2CI2)
Data Acquisi&ion
NMR Spectrometer FT-IR Spectrometer GC-MS
(*H and 3C) (ATR) (El)

Data Analysis & Interpretation
v v
Chemical Shifts () Absorption Frequencies (cm-1) Mass-to-Charge Ratio (m/z)

Coupling Con'stants ) Functional Group Identification [ ] Molecular Weight
Integration Fragmentation Pattern

Reporting
y y y

Comprehensive Spectroscopic Report
(Tables, Spectra, Protocols)

Click to download full resolution via product page

General Workflow for Spectroscopic Analysis of a Chemical Compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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